m-Xylene-dimethyl-13C2

Description

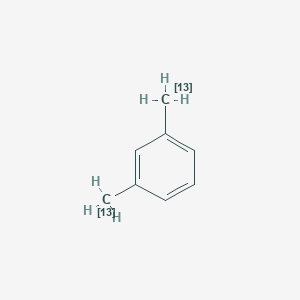

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-di((113C)methyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZLXZYQVIEFR-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC(=CC=C1)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583887 | |

| Record name | 1,3-Bis[(~13~C)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117713-57-2 | |

| Record name | 1,3-Di(methyl-13C)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117713-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis[(~13~C)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117713-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Carbon 13 Labeled M Xylene Isomers

Isotopic Enrichment Strategies for Aromatic Hydrocarbons

Isotopic enrichment is the foundational step in the synthesis of any labeled compound. For aromatic hydrocarbons like m-xylene (B151644), the primary strategy involves the use of precursors already enriched with carbon-13. The choice of strategy depends on the desired labeling pattern and the availability of starting materials.

Key Strategies:

Use of Labeled Precursors: The most direct method for synthesizing m-Xylene-dimethyl-13C2 involves starting with a simple, commercially available 13C-enriched building block. For introducing labeled methyl groups, iodomethane-13C (¹³CH₃I) or methyl chloride-13C (¹³CH₃Cl) are common choices. nih.govnih.gov These reagents are typically produced from single-carbon sources like barium carbonate-13C (Ba¹³CO₃) or carbon dioxide-13C (¹³CO₂).

Physical Separation Methods: While less common for direct synthesis of complex molecules, physical methods can be used to enrich simple starting materials. For instance, microchannel distillation technology has been demonstrated for the isotopic enrichment of methane (B114726) and carbon monoxide. pnnl.gov This technique separates isotopes based on slight differences in boiling points, which can be crucial for producing highly enriched precursors for subsequent chemical synthesis. pnnl.gov

The following table summarizes common enrichment strategies for aromatic hydrocarbons.

| Strategy | Description | Common Precursors | Advantages |

| Chemical Synthesis | Incorporation of 13C atoms using labeled reagents in a multi-step chemical reaction. | ¹³CH₃I, ¹³CH₃Cl, Ba¹³CO₃ | High specificity in labeling position. |

| Physical Enrichment | Separation of isotopes based on physical properties like mass or boiling point. | ¹³CH₄, ¹³CO | Can produce highly enriched starting materials. |

| Biosynthesis | Utilization of microorganisms or enzymes to incorporate 13C from a labeled source like [U-¹³C]-glucose into target molecules. | [U-¹³C]-glucose | Useful for complex biomolecules, but less direct for simple aromatics. copernicus.org |

Regiospecific Methyl-¹³C₂ Labeling Techniques for m-Xylene

The primary challenge in synthesizing m-xylene is achieving the correct 1,3- (meta) substitution pattern on the benzene (B151609) ring, as direct alkylation of toluene (B28343) (monomethylbenzene) tends to favor the ortho- and para- isomers. pearson.com The synthesis of this compound typically adapts the Friedel-Crafts alkylation reaction, a cornerstone of aromatic chemistry.

A plausible synthetic route involves the double alkylation of benzene using a ¹³C-labeled methyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). pearson.com

Reaction Scheme: C₆H₆ + 2 [¹³CH₃Cl] --(AlCl₃)--> C₆H₄(¹³CH₃)₂ + 2 HCl

However, this direct approach yields a mixture of all three xylene isomers (ortho, meta, and para). To obtain the desired m-isomer, two main approaches can be considered:

Isomerization: The mixture of ¹³C₂-labeled xylene isomers can be subjected to isomerization conditions. Heating the mixture in the presence of a catalyst, such as HZSM-5 zeolite, can shift the equilibrium to favor the thermodynamically most stable isomer, m-xylene. researchgate.net The final product is then isolated through high-efficiency distillation.

Directed Synthesis: A multi-step pathway can offer better regiocontrol. While more complex, such routes use directing groups to force the incoming methyl groups into the meta position relative to each other. However, for a small molecule like m-xylene, the isomerization route is often more practical.

The key starting material for this synthesis is the ¹³C-labeled methylating agent, which ensures that both methyl groups attached to the benzene ring carry the carbon-13 isotope. nih.gov

Optimization of Synthetic Pathways for Enhanced Isotopic Purity and Yield

Optimizing the synthesis of this compound is critical for maximizing product yield and ensuring high isotopic purity, which is often required to be 99 atom % ¹³C or higher. sigmaaldrich.com

Optimization Parameters:

Catalyst Choice: The type and amount of Lewis acid catalyst (e.g., AlCl₃) in the Friedel-Crafts reaction must be carefully controlled to prevent side reactions like polyalkylation or rearrangement. pearson.com For isomerization, zeolite catalysts are preferred for their shape-selectivity. researchgate.net

Reaction Conditions: Temperature and reaction time are crucial variables. Friedel-Crafts alkylation is typically performed at low temperatures to minimize side products. Isomerization, conversely, often requires higher temperatures to reach thermodynamic equilibrium.

Purification: Fractional distillation is the primary method for separating the m-xylene isomer from its ortho and para counterparts, taking advantage of their slightly different boiling points. The efficiency of the distillation column is paramount for achieving high chemical purity.

Purity Analysis: The final product's isotopic and chemical purity must be rigorously verified. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ¹³C-NMR can confirm the positions of the labels and the isomeric identity of the product, as the symmetry of each xylene isomer results in a unique number of signals. pearson.comyoutube.com Mass spectrometry (MS) is used to confirm the molecular weight and determine the precise level of isotopic enrichment by analyzing the mass-to-charge ratio. almacgroup.comresearchgate.net

The table below outlines key optimization parameters and their typical effects on the synthesis.

| Parameter | Objective | Method of Optimization | Analytical Verification |

| Regioselectivity | Maximize m-xylene isomer | Isomerization of product mixture; use of shape-selective catalysts (e.g., HZSM-5). | ¹³C-NMR, Gas Chromatography (GC) |

| Chemical Yield | Maximize conversion of benzene | Control of stoichiometry, catalyst activity, temperature, and reaction time. | GC, HPLC |

| Isotopic Purity | Achieve >99 atom % ¹³C | Use of highly enriched (>99%) ¹³CH₃Cl or ¹³CH₃I starting material. | High-Resolution Mass Spectrometry (HRMS), NMR |

| Chemical Purity | Remove other isomers and byproducts | High-efficiency fractional distillation; preparative chromatography. | GC-MS, HPLC, NMR |

By carefully controlling these synthetic and purification steps, this compound can be produced with the high degree of purity required for its use in demanding scientific applications.

Advanced Spectroscopic Characterization of M Xylene Dimethyl 13c2

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary technique for elucidating the molecular structure and dynamics of m-Xylene-dimethyl-13C2. The presence of ¹³C-labeled methyl groups is particularly advantageous for various NMR experiments.

Carbon-13 NMR spectroscopy serves as a definitive method for distinguishing between xylene isomers based on molecular symmetry. Each unique carbon environment in a molecule produces a distinct signal in the ¹³C NMR spectrum. The substitution pattern of the methyl groups on the benzene (B151609) ring dictates the number of non-equivalent carbon atoms.

Due to its symmetry, m-xylene (B151644) possesses five unique carbon environments, resulting in five distinct signals in its ¹³C NMR spectrum. quora.comdocbrown.info In contrast, o-xylene (B151617) shows four signals, and the highly symmetric p-xylene (B151628) displays only three. quora.com This difference in the number of resonance signals provides a clear and unambiguous way to differentiate m-xylene from its isomers. chegg.comyoutube.com

For this compound, the signal corresponding to the two equivalent, ¹³C-labeled methyl carbons is significantly enhanced. The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. Typically, the sp³-hybridized methyl carbons resonate at a much lower chemical shift (higher field) compared to the sp²-hybridized aromatic ring carbons. docbrown.info

| Isomer | Molecular Structure | Number of Unique Carbon Environments | Expected ¹³C NMR Signals |

|---|---|---|---|

| o-Xylene |  | 4 | 4 |

| m-Xylene |  | 5 | 5 |

| p-Xylene |  | 3 | 3 |

Quantitative ¹³C NMR (qNMR) is a valuable technique for determining the concentration of individual components in complex mixtures, particularly when proton (¹H) NMR spectra suffer from severe signal overlap. magritek.com The wide chemical shift range of ¹³C NMR often provides better signal separation, allowing for the distinct resolution of signals from different isomers or compounds in a mixture. magritek.com

The integral of each ¹³C signal is directly proportional to the number of corresponding carbon atoms. For quantitative analysis, this relationship allows for the determination of component ratios by comparing the integration values of their unique signals. The isotopic enrichment in this compound dramatically increases the sensitivity of the methyl carbon signal, facilitating highly accurate and precise quantification even at low concentrations. This avoids the need for polarization transfer techniques, which can enhance sensitivity but may compromise the direct quantitative relationship between signal integrals. magritek.com The concentration of each xylene isomer in a mixture can be determined accurately by calibrating against an internal or external standard. magritek.com

| Compound | Characteristic ¹³C Signal (ppm) | Integral Value | Mole Fraction (%) |

|---|---|---|---|

| p-Xylene | ~135 (C-CH₃) | 15.5 | 31 |

| This compound | ~21 (¹³CH₃) | 10.0 | 20 |

| o-Xylene | ~137 (C-CH₃) | 24.5 | 49 |

Solid-state NMR spectroscopy provides insights into the structure, conformation, and dynamics of molecules in the solid phase. Studies have investigated m-xylene as a guest molecule within host systems like syndiotactic polystyrene (sPS). researchgate.netresearchgate.net Using techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS), researchers can obtain high-resolution spectra of guest molecules within a host matrix.

In sPS/m-xylene complexes, the sharp and well-defined peaks in the solid-state ¹³C NMR spectrum indicate that the guest m-xylene molecule adopts a highly ordered conformation within the host's cavities. researchgate.net For this compound, the labeled methyl carbons would serve as a sensitive probe for monitoring host-guest interactions and molecular mobility. The chemical shifts of the guest molecule can be influenced by the anisotropic environment of the host cavity, providing information on the spatial arrangement of the complex. beilstein-journals.orgnih.gov For instance, the methyl carbon signals of m-xylene have been observed at distinct chemical shifts (e.g., 21.8 and 23.2 ppm) when complexed with sPS, reflecting the specific interactions within the host-guest system. researchgate.net

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in a molecule. For this compound, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

HSQC: This experiment correlates carbon atoms to their directly attached protons. For this compound, the HSQC spectrum would show a strong correlation peak between the ¹³C-labeled methyl carbons and the methyl protons.

HMBC: This experiment reveals longer-range couplings between carbons and protons over two or three bonds. The HMBC spectrum would be crucial for assigning the aromatic protons and carbons. It would show correlations from the ¹³C-labeled methyl carbons to the aromatic protons at the C2 and C6 positions, confirming their proximity.

These correlations provide a connectivity map of the molecule, allowing for definitive structural assignment.

| Experiment | ¹³C Nucleus | Correlated ¹H Nucleus | Type of Correlation |

|---|---|---|---|

| HSQC | ¹³CH₃ | -CH₃ | 1-bond (¹JCH) |

| HMBC | ¹³CH₃ | H2 | 3-bond (³JCH) |

| H6 | 3-bond (³JCH) |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary; molecular vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa. spectroscopyonline.comnih.gov This complementarity provides a more complete picture of the molecule's vibrational framework.

The substitution of ¹²C with the heavier ¹³C isotope in the methyl groups of m-xylene has a discernible effect on its vibrational spectrum. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. Increasing the mass of the carbon atom from 12 to 13 amu increases the reduced mass for any vibrational mode involving that atom.

Consequently, a downward shift (redshift) to lower wavenumbers is expected for vibrational modes that are localized to the ¹³C-labeled methyl groups. These modes include:

C-C stretching: The stretching vibration between the aromatic ring and the methyl carbon (Ar-¹³CH₃).

C-H stretching: The symmetric and asymmetric stretching modes of the methyl C-H bonds.

C-H bending: The symmetric (umbrella) and asymmetric deformation modes of the methyl group.

By comparing the FT-IR and Raman spectra of this compound with its unlabeled counterpart, these isotopic shifts can be experimentally observed and used to assign specific vibrational modes with high confidence.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Unlabeled m-Xylene) | Predicted Shift upon ¹³C Labeling |

|---|---|---|

| Methyl C-H Asymmetric Stretch | 2950 - 2980 | Small downward shift |

| Methyl C-H Symmetric Stretch | 2860 - 2890 | Small downward shift |

| Methyl C-H Asymmetric Bend | 1440 - 1470 | Downward shift |

| Methyl C-H Symmetric Bend (Umbrella) | 1375 - 1385 | Downward shift |

| Aryl-C Stretch | 1150 - 1250 | Downward shift |

Isotopic Perturbation on Vibrational Frequencies and Intensities

The substitution of 12C with 13C in the methyl groups of m-xylene introduces a subtle but significant perturbation to the molecule's vibrational modes, which can be observed using techniques like Infrared (IR) and Raman spectroscopy. According to the principles of vibrational spectroscopy, the frequency of a vibrational mode is dependent on the masses of the atoms involved. libretexts.org

Increasing the mass of an atom in a specific bond, as is the case with the 13C-H bonds in the methyl groups of this compound, results in a decrease in the frequency of the vibrational modes associated with that bond. libretexts.org This phenomenon is most pronounced for stretching and bending vibrations involving the isotopically labeled carbon atoms. For instance, the C-H stretching frequencies of the methyl groups are expected to show a downward shift (a redshift) in the spectrum of this compound compared to its unlabeled counterpart.

While specific experimental spectra for this compound are not widely published, the expected shifts can be predicted based on the harmonic oscillator model. The change in vibrational frequency is inversely proportional to the square root of the change in the reduced mass of the vibrating atoms. libretexts.org Therefore, vibrational modes heavily localized on the methyl groups will exhibit the most significant isotopic shifts. These shifts, although small, are measurable with high-resolution spectroscopic instruments and provide a definitive signature for the presence of the 13C-labeled methyl groups.

The table below illustrates the expected shifts for key vibrational modes.

| Vibrational Mode | Typical Wavenumber Range (Unlabeled m-Xylene) cm⁻¹ | Expected Shift for this compound |

| Methyl C-H Symmetric Stretch | ~2870 | Downward shift (Redshift) |

| Methyl C-H Asymmetric Stretch | ~2950 | Downward shift (Redshift) |

| Methyl C-H Symmetric Bending | ~1380 | Downward shift (Redshift) |

| Methyl C-H Asymmetric Bending | ~1460 | Downward shift (Redshift) |

| Aromatic Ring C-C Stretch | ~1600 | Minimal shift |

Note: The exact magnitude of the shift depends on the complexity of the vibrational mode and its coupling with other modes in the molecule.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a primary technique for the analysis of this compound, as the mass difference is its most defining characteristic.

Isotopic Fingerprinting and Mass Isotopomer Distribution Analysis in Complex Matrices

This compound is an ideal internal standard for isotopic fingerprinting and Mass Isotopomer Distribution Analysis (MIDA), techniques used to trace the metabolic fate of compounds in complex biological or environmental systems. nih.govphysiology.org By introducing a known quantity of the 13C-labeled compound, researchers can accurately quantify the corresponding unlabeled analyte, even in messy matrices where extraction and ionization efficiencies may vary.

The known isotopic enrichment of this compound (typically 99 atom % 13C) provides a distinct "isotopic fingerprint" that is easily distinguishable from the natural abundance of 13C (~1.1%). sigmaaldrich.comnih.gov When this compound is metabolized or degraded, the 13C label is carried into the subsequent products. By analyzing the mass isotopomer distribution—the relative abundance of molecules with different numbers of 13C atoms—scientists can elucidate metabolic pathways and reaction kinetics. nih.govphysiology.org

For example, in studies of anaerobic biodegradation, this compound (1,3-dimethyl-13C2-benzene) has been used to track the assimilation of the methyl groups by microbial communities. oup.com Researchers can monitor the incorporation of 13C into proteins and metabolites, thereby identifying the specific microorganisms and biochemical pathways responsible for m-xylene degradation. oup.com The release of 13CO2 can also be correlated with mineralization, providing a complete picture of the compound's environmental fate. oup.com

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and confirmation of isotopically labeled compounds. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation. The resulting fragment ions provide information about the molecule's structure and the location of the isotopic labels.

For unlabeled m-xylene (molecular weight ~106.17 g/mol ), the most characteristic fragmentation pathway involves the loss of a methyl group (CH3, mass 15) to form a highly stable tropylium-like ion at a mass-to-charge ratio (m/z) of 91. docbrown.infodocbrown.info This m/z 91 ion is often the base peak in the mass spectrum. docbrown.infodocbrown.info

In the case of this compound (molecular weight ~108.15 g/mol ), the fragmentation pattern is predictably altered by the presence of the 13C labels. sigmaaldrich.comscbt.comcalpaclab.com The molecular ion appears at m/z 108. The loss of one of the labeled methyl groups (13CH3, mass 16) results in a fragment ion at m/z 92. This clear shift of 1 atomic mass unit (amu) in the major fragment ion provides unambiguous confirmation of the isotopic label within the methyl group.

The following interactive table details the expected primary ions in the mass spectra of both unlabeled m-xylene and this compound.

| Ion Description | Unlabeled m-Xylene | This compound |

| Formula | C8H10 | C6H4(13CH3)2 |

| Molecular Ion [M]+ | m/z 106 | m/z 108 |

| Loss of H atom [M-H]+ | m/z 105 | m/z 107 |

| Loss of methyl group [M-CH3]+ | m/z 91 | m/z 92 (from loss of 13CH3) |

| Tropylium-like ion | [C7H7]+ | [C6(13C)H7]+ |

This predictable fragmentation is crucial for distinguishing the labeled compound from isobaric interferences and for quantifying its presence in tracer studies. nih.gov

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for Atmospheric Studies

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive, real-time technique for detecting volatile organic compounds (VOCs) in the atmosphere. noaa.govresearchgate.net The method uses soft chemical ionization, typically with H3O+ ions, to protonate VOCs with a proton affinity higher than that of water. researchgate.net This process minimizes fragmentation, with the target molecule (M) being detected primarily as the protonated ion [M+H]+. aaqr.org

PTR-ToF-MS is well-suited for atmospheric studies involving xylenes (B1142099). noaa.gov Unlabeled m-xylene (C8H10, nominal mass 106) is detected as the protonated ion [C8H10H]+ at m/z 107. The high mass resolution of ToF analyzers allows this ion to be distinguished from other isobaric compounds. uantwerpen.be

When used as a tracer in atmospheric experiments, such as smog chamber studies or controlled release experiments, this compound provides a distinct signal that can be easily tracked. The labeled compound (C6H4(13CH3)2, nominal mass 108) is detected as the protonated ion [C6H4(13CH3)2H]+ at m/z 109. This two-mass-unit separation from the unlabeled m-xylene signal at m/z 107 allows for clear and unambiguous detection and quantification of the tracer, free from interference from background atmospheric xylenes. This capability is essential for studying atmospheric transport, dispersion, and chemical transformation of xylenes in the environment. copernicus.org

Applications of M Xylene Dimethyl 13c2 in Mechanistic and Pathway Elucidation Studies

Stable Isotope Probing (SIP) in Environmental Microbiology

Stable Isotope Probing (SIP) is a revolutionary technique that links metabolic function to microbial identity within a complex community. By introducing a substrate labeled with a stable isotope, such as ¹³C-labeled m-xylene (B151644), researchers can identify the specific microorganisms that are actively consuming the compound.

Protein-based Stable Isotope Probing (Protein-SIP) is a powerful variant of SIP that analyzes proteins from a microbial community to identify which organisms have incorporated the ¹³C from the labeled substrate. When microorganisms metabolize m-Xylene-dimethyl-13C2, the ¹³C is incorporated into their amino acids and subsequently into their proteins. By using mass spectrometry to detect these ¹³C-labeled proteins, scientists can pinpoint the specific organisms responsible for m-xylene degradation. This technique provides direct evidence of the metabolic activity of individual microbial species within a consortium and helps to unravel the complex food webs in contaminated environments.

Research utilizing ¹³C-labeled m-xylene has successfully identified specific microbial phylotypes responsible for its degradation under various environmental conditions. For instance, studies have demonstrated the assimilation of carbon from labeled m-xylene by members of the Desulfobacteriaceae family in sulfate-reducing environments. Similarly, certain Epsilonproteobacteria have been implicated in the degradation of aromatic hydrocarbons in deep-sea hydrothermal vent ecosystems. These findings are crucial for understanding the key players in the bioremediation of xylene-contaminated sites.

Elucidation of Biodegradation Pathways of Xylenes (B1142099)

The use of isotopically labeled compounds is fundamental to deciphering the complex biochemical reactions involved in the breakdown of pollutants like xylenes.

Under anaerobic conditions, the biodegradation of m-xylene often proceeds through a distinct pathway involving the addition of fumarate (B1241708) to one of the methyl groups. This initial activation step is a key mechanism in the anaerobic metabolism of xylenes. Studies using this compound have been instrumental in confirming this pathway. By tracing the ¹³C label, researchers can follow the transformation of the xylene molecule and identify the specific metabolites formed during this process, providing conclusive evidence for the fumarate addition mechanism.

The use of this compound allows for the unambiguous identification of key enzymes and transient intermediate metabolites involved in the degradation pathway. As the labeled m-xylene is metabolized, the resulting intermediates will also carry the ¹³C signature. This enables their detection and characterization using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This approach has been critical in identifying novel enzymes and constructing detailed metabolic maps for the biodegradation of xylenes.

Microbial Adaptation and Substrate Spectrum in m-Xylene Degradation

The use of ¹³C-labeled m-xylene is instrumental in understanding how microbial populations adapt to this hydrocarbon as a substrate and in defining the substrate specificity of the involved enzymes.

Microbial Adaptation: In environments contaminated with complex mixtures of hydrocarbons like benzene (B151609), toluene (B28343), ethylbenzene (B125841), and xylenes (BTEX), microorganisms must adapt to utilize specific components. nih.gov Studies have shown that the presence of one compound can influence the degradation of another, a phenomenon known as cometabolism. For instance, some fungi can use toluene and ethylbenzene as primary carbon sources while only partially oxidizing m-xylene to metabolic dead-end products like phthalates. nih.gov By using this compound, scientists can trace the ¹³C label into these partially oxidized products, confirming the metabolic pathway and quantifying the extent of cometabolic transformation even in the presence of other unlabeled carbon sources. This helps to clarify the adaptation process, revealing whether microbes evolve to fully mineralize m-xylene or merely transform it.

Substrate Spectrum: Different microorganisms exhibit varying capabilities in degrading xylene isomers. For example, the fungus Cladophialophora sp. strain T1 can degrade toluene, ethylbenzene, and xylenes via the same monooxygenase enzyme that attacks the alkyl side chain. nih.gov The bacterium Pseudomonas putida mt-2, which harbors the TOL plasmid pWW0, is also capable of degrading toluene and a range of alkylbenzenes, including m-xylene. nih.gov Kinetic studies with this bacterium have revealed that xylenes are often preferred over toluene at low concentrations. nih.gov Employing this compound allows for precise measurement of its degradation rate in competition with other unlabeled substrates. This helps to delineate the substrate spectrum and preference of key catabolic enzymes, such as xylene monooxygenase, which initiates the degradation by hydroxylating a methyl group. ethz.chnih.gov

The table below summarizes the degradation capabilities of select microbial species for m-xylene and related compounds, a substrate spectrum that can be finely resolved using isotopic tracers.

| Microbial Species | Primary Substrate(s) | m-Xylene Degradation | Key Enzyme/Pathway |

| Pseudomonas putida mt-2 | Toluene, m-Xylene, p-Xylene (B151628) | Assimilation | TOL Pathway (Xylene Monooxygenase) |

| Cladophialophora sp. T1 | Toluene, Ethylbenzene | Cometabolism (partial oxidation) | Side-chain Monooxygenase |

| Sphingomonas yanoikuyae B1 | m-Xylene | Assimilation | Xylene Monooxygenase |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By comparing the degradation rate of this compound (the "heavy" isotopologue) with that of unlabeled m-xylene (the "light" isotopologue), significant insights into the reaction mechanism can be gained. The KIE is expressed as the ratio of the rate constants (k_light / k_heavy). Because the ¹³C isotope forms a slightly stronger chemical bond than ¹²C, a "normal" KIE (ratio > 1) is observed when a bond to the labeled carbon is broken in the rate-determining step of the reaction. wikipedia.org

Measurement and Interpretation of Primary and Secondary Kinetic Isotope Effects

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the rate-limiting step of a reaction. wikipedia.org In the context of m-xylene biodegradation, the initial enzymatic attack often involves the cleavage of a C-H bond on one of the methyl groups. While this compound labels the carbon atom, breaking the adjacent C-H bond can still elicit a measurable KIE at the carbon position. For example, in the aerobic degradation pathway initiated by xylene monooxygenase, a hydroxylation reaction occurs at the methyl group. ethz.ch If this initial oxidation is the slowest step, a primary ¹³C-KIE would be expected. Similarly, in anaerobic degradation, the reaction is often initiated by the addition of a fumarate molecule to the methyl group, a reaction catalyzed by a glycyl radical enzyme, which also involves C-H bond cleavage. researchgate.net

Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step. wikipedia.org Instead, the effect results from changes in the vibrational environment of the isotope between the reactant and the transition state, such as a change in hybridization. For instance, if the rate-limiting step in m-xylene degradation was the cleavage of the aromatic ring, and not the initial methyl group oxidation, then labeling the methyl groups with ¹³C would likely result in a small or negligible secondary KIE.

The measurement of these effects using this compound allows researchers to pinpoint which step in the multi-step degradation pathway is the kinetic bottleneck.

Insights into Rate-Limiting Steps and Transition State Structures

The magnitude of the KIE provides valuable information about the transition state of the rate-limiting step. A large primary KIE suggests a transition state where the bond to the isotopic atom is significantly broken. Conversely, a small KIE may indicate either that bond cleavage is not the rate-limiting step or that the transition state is either very "early" (reactant-like) or very "late" (product-like).

In the anaerobic degradation of m-xylene, stable isotope fractionation studies have demonstrated significant carbon isotope effects, indicating that the initial C-H bond cleavage during fumarate addition is indeed an isotope-sensitive and rate-limiting step. researchgate.netresearchgate.net By using this compound, the KIE for this specific step can be quantified. For example, a significant KIE confirms that the activation of the methyl group is the primary kinetic hurdle that the microorganism must overcome. This focuses further research on the structure and function of the enzymes responsible for this activation, such as benzylsuccinate synthase homologs.

The following table provides hypothetical KIE values and their mechanistic interpretations for the initial step in m-xylene degradation.

| Degradation Pathway | Initial Reaction | Hypothetical ¹³C KIE (k¹²/k¹³) | Interpretation |

| Aerobic (TOL Pathway) | Methyl Group Hydroxylation | 1.03 - 1.05 | C-H bond cleavage is part of the rate-limiting step; indicates a transition state with significant bond breaking. |

| Anaerobic | Fumarate Addition to Methyl Group | 1.02 - 1.04 | Confirms that the initial activation of the methyl group is the rate-limiting step. |

| Aerobic (Ring Dioxygenation) | Ring Cleavage | ~1.00 | Methyl group is not involved in the rate-limiting step; suggests ring activation/cleavage is the slower process. |

Positional Carbon Isotope Fractionation for Mechanistic Modeling

While this compound provides specific information about the methyl groups, a broader technique known as compound-specific isotope analysis (CSIA) or positional carbon isotope fractionation can be used to build comprehensive mechanistic models. researchgate.netresearchgate.net This involves analyzing the isotopic composition of all carbon atoms in the m-xylene molecule as it degrades.

When this compound is used as a tracer in a mixture with unlabeled m-xylene, it provides a clear signal for the fate of the methyl carbons. This data can be integrated into models that also track the fractionation of the aromatic ring carbons. For example, if a microbial pathway involved initial oxidation at the methyl group, the ¹³C label would be tracked into intermediates like 3-methylbenzyl alcohol and 3-methylbenzoate. ethz.ch If, alternatively, the pathway involved direct dioxygenase attack on the aromatic ring, the labeled methyl groups would remain untouched in the initial steps, and this would be reflected in the isotopic signature of the early metabolites.

By combining kinetic data with the positional isotopic information derived from using tracers like this compound, researchers can construct and validate detailed dynamic models of biodegradation. nih.gov These models are essential for predicting the environmental fate of contaminants and for designing effective bioremediation strategies.

Environmental and Atmospheric Research Utilizing M Xylene Dimethyl 13c2

Bioremediation and Environmental Fate Investigations

The contamination of groundwater and soil with petroleum hydrocarbons, including m-xylene (B151644), poses a significant environmental challenge. In situ bioremediation, a process that utilizes microorganisms to degrade contaminants within the contaminated site, has emerged as a promising and cost-effective remediation strategy. The use of isotopically labeled compounds like m-Xylene-dimethyl-¹³C₂ is instrumental in optimizing and verifying the effectiveness of these bioremediation efforts.

Tracer Studies for In Situ Bioremediation of Contaminated Aquifers

Stable isotope tracer studies offer a definitive method for tracking the biodegradation of contaminants in subsurface environments. By introducing a known quantity of ¹³C-labeled m-xylene into a contaminated aquifer, researchers can unequivocally follow its metabolic fate. This approach overcomes the ambiguity of simply measuring the decrease in the concentration of the unlabeled contaminant, which can be influenced by physical processes such as dilution and sorption.

The core principle of these tracer studies involves monitoring the incorporation of the ¹³C label from m-Xylene-dimethyl-¹³C₂ into the microbial biomass and its degradation byproducts. As indigenous microorganisms metabolize the labeled m-xylene, the ¹³C is assimilated into their cellular components, such as fatty acids, and also appears in metabolic intermediates and final products like ¹³CO₂. The detection of these ¹³C-enriched products provides direct evidence of biodegradation.

Quantifying Microbial Utilization of Hydrocarbons in Varied Environments

Beyond simply confirming that biodegradation is occurring, m-Xylene-dimethyl-¹³C₂ allows for the quantification of the microbial utilization of m-xylene as a carbon source. By analyzing the isotopic composition of the microbial biomass and the respired CO₂, researchers can calculate the extent to which the contaminant is supporting microbial growth and metabolism.

In an anaerobic enrichment culture designed to study the degradation of m-xylene, the use of methyl-¹³C-labeled m-xylene demonstrated that the methyl groups were assimilated by the microbial consortium. Analysis of the proteins from the microorganisms revealed a significant incorporation of ¹³C, confirming that the methyl groups of m-xylene served as a carbon source for the cells. This level of detail is crucial for understanding the metabolic pathways involved in the degradation process and for assessing the efficiency of bioremediation under different environmental conditions, such as the presence or absence of oxygen.

Monitoring Environmental Transformation and Persistence

Understanding the long-term fate and persistence of m-xylene in the environment is critical for risk assessment and the development of effective remediation strategies. The use of m-Xylene-dimethyl-¹³C₂ can provide valuable insights into the transformation pathways and the potential for the formation of persistent or more toxic byproducts.

By tracking the ¹³C label over time, scientists can identify the various intermediate products that are formed during the degradation of m-xylene. This information is essential for building accurate models of contaminant fate and transport in the subsurface. Furthermore, the rate at which the ¹³C label is incorporated into biomass or respired as ¹³CO₂ can be used to determine the degradation kinetics, providing a measure of how long the contaminant is likely to persist in the environment under specific conditions.

| Parameter | Description | Typical Measurement |

| ¹³C Enrichment in Biomass | The increase in the ¹³C content of microbial cellular components (e.g., fatty acids, proteins) due to the assimilation of labeled m-xylene. | Measured by Isotope Ratio Mass Spectrometry (IRMS) or Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). |

| ¹³C Enrichment in CO₂ | The increase in the ¹³C content of dissolved or gaseous carbon dioxide resulting from the mineralization of labeled m-xylene. | Measured by IRMS. |

| Degradation Rate | The rate at which the concentration of the labeled m-xylene decreases due to microbial activity. | Calculated from the change in the isotopic ratio of the remaining m-xylene over time. |

| Metabolic Intermediates | Identification of ¹³C-labeled compounds that are formed during the breakdown of m-xylene. | Analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation

m-Xylene is a significant anthropogenic volatile organic compound (VOC) that contributes to the formation of secondary organic aerosols (SOA) in the atmosphere. SOA particles have important implications for air quality, climate, and human health. The use of m-Xylene-dimethyl-¹³C₂ in atmospheric chemistry research provides a powerful method for elucidating the complex chemical pathways that lead to the formation of these aerosols.

Investigating Photooxidation Pathways of m-Xylene

The atmospheric degradation of m-xylene is primarily initiated by its reaction with the hydroxyl radical (OH) during the day. This initial reaction leads to the formation of a variety of oxygenated products. By using m-Xylene-dimethyl-¹³C₂, researchers can trace the fate of the carbon atoms from the original m-xylene molecule through the intricate network of atmospheric reactions.

The major initial step in the photooxidation of m-xylene is the addition of the OH radical to the aromatic ring, which is followed by the addition of molecular oxygen (O₂) to form peroxy radicals (RO₂). In the presence of nitrogen oxides (NOx), these peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals, which then undergo further reactions, including ring-opening, to produce a range of smaller, oxygenated compounds. In low-NOx environments, the peroxy radicals can react with the hydroperoxy radical (HO₂) or undergo self-reactions, leading to different sets of oxidation products. The use of a ¹³C label allows for the unambiguous identification of the products that originate from m-xylene, even in a complex mixture of atmospheric gases.

Gas-Particle Partitioning of Labeled Oxidation Products

Many of the products formed from the photooxidation of m-xylene have lower volatility than the parent compound and can partition between the gas phase and the particle phase, contributing to the formation and growth of SOA. The extent to which a particular oxidation product contributes to SOA mass depends on its vapor pressure and its interactions with the existing aerosol particles.

By tracing the ¹³C label from m-Xylene-dimethyl-¹³C₂ into the various oxidation products, scientists can determine the distribution of these products between the gas and particle phases. This is typically achieved by collecting both gas-phase and particle-phase samples and analyzing them for ¹³C-labeled compounds. Such measurements are crucial for developing and validating atmospheric models that predict SOA formation. Studies on unlabeled m-xylene have shown that factors such as temperature and the concentration of NOx can significantly influence the yield of SOA. copernicus.org Lower temperatures generally lead to higher SOA yields because the oxidation products are less volatile and more likely to partition into the particle phase. copernicus.org The presence of NOx can either increase or decrease SOA yields depending on the specific reaction pathways that are favored.

| Influencing Factor | Effect on SOA Formation from m-Xylene | Investigated with ¹³C Labeling by |

| NOx Concentration | Can either increase or decrease SOA yields by altering the fate of peroxy radicals. copernicus.org | Tracing ¹³C-labeled products into different chemical classes (e.g., nitrates vs. hydroperoxides). |

| Temperature | Lower temperatures generally increase SOA yields by reducing the volatility of oxidation products. copernicus.org | Measuring the temperature-dependent partitioning of ¹³C-labeled products between the gas and particle phases. |

| Relative Humidity | Can influence both gas-phase chemistry and particle-phase reactions, with varying effects on SOA yields. | Quantifying the incorporation of ¹³C-labeled water-soluble organic compounds into the aqueous phase of aerosols. |

| Seed Aerosol Acidity | Can catalyze certain particle-phase reactions, potentially increasing SOA mass. | Identifying ¹³C-labeled products of acid-catalyzed reactions within the aerosol phase. |

Chemical Aging Processes of m-Xylene-Derived SOA

The chemical aging of secondary organic aerosol (SOA) derived from m-xylene is a dynamic and prolonged process that significantly alters its chemical composition and physical properties in the atmosphere. While the initial formation of SOA from the gas-phase oxidation of volatile organic compounds like m-xylene occurs within the first few hours of emission, the resulting aerosol particles can reside in the atmosphere for a week or more, undergoing continuous chemical evolution caltech.edusemanticscholar.orgcopernicus.org. Laboratory chamber studies simulating atmospheric conditions have been instrumental in elucidating the mechanisms governing this aging process, which is primarily driven by ongoing oxidation.

The aging of m-xylene-derived SOA is characterized by a competition between two main types of chemical reactions: functionalization and fragmentation caltech.edusemanticscholar.orgmit.edu.

Functionalization involves the addition of oxygen-containing functional groups to the organic molecules within the aerosol. This process generally leads to products with lower volatility, which favors their partitioning to the particle phase and can result in an increase in the total SOA mass caltech.edusemanticscholar.org.

Research has shown that the interplay between these two processes dictates the evolution of m-xylene SOA mass over time. In simulated atmospheric chamber experiments, the mass of SOA derived from the photooxidation of m-xylene has been observed to increase during the initial 12-13 hours of photooxidation, indicating that functionalization reactions are dominant caltech.edusemanticscholar.org. Beyond this period, a decrease in SOA mass is often observed, suggesting the growing importance of fragmentation chemistry caltech.edusemanticscholar.org.

A key indicator of SOA aging is the evolution of its elemental oxygen-to-carbon (O:C) ratio. For m-xylene-derived SOA, the O:C ratio has been found to increase continuously throughout the aging process, even as the total SOA mass begins to decline caltech.edusemanticscholar.org. This continuous increase in oxidation state is consistent with an initial period where less volatile, more oxidized products partition to the aerosol phase, followed by an extended aging period where both gas- and particle-phase reaction products become progressively more oxidized caltech.edusemanticscholar.org. The primary pathway for this aging is believed to be the gas-phase reaction of low-volatility SOA precursors with hydroxyl (OH) radicals, although reactions on the particle surface cannot be entirely ruled out caltech.educopernicus.org.

While direct experimental data on the use of m-Xylene-dimethyl-13C2 in studying these aging processes is not extensively available in the cited literature, the use of such an isotopically labeled tracer would be invaluable. The 13C label on the dimethyl groups would allow researchers to precisely track the fate of these specific carbon atoms through the complex reaction pathways. This could help to definitively distinguish between functionalization at the aromatic ring versus the methyl groups and to trace the products of fragmentation, providing deeper insights into the reaction mechanisms that govern the evolution of SOA properties over its atmospheric lifetime.

The following table provides a representative summary of the typical evolution of key properties of m-xylene-derived SOA during prolonged aging, based on findings from laboratory chamber studies under low-NOx conditions.

| Photooxidation Time (hours) | Dominant Process | SOA Mass Trend | O:C Ratio Trend |

|---|---|---|---|

| 0 - 12 | Functionalization | Increasing | Increasing |

| > 12 | Fragmentation becomes significant | Decreasing | Continuously Increasing |

This table is a generalized representation based on findings from chamber studies of m-xylene SOA aging and does not represent data from experiments specifically utilizing this compound.

Computational and Theoretical Modeling of M Xylene Dimethyl 13c2

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. For m-Xylene-dimethyl-13C2, these calculations are fundamental in predicting its physical and chemical properties, from spectroscopic signatures to molecular stability.

Computational methods can accurately predict the spectroscopic parameters for this compound, providing data that is crucial for its identification and characterization. The introduction of ¹³C isotopes into the dimethyl groups creates distinct spectroscopic signatures compared to the unlabeled isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹³C NMR spectra is a key application of DFT. For this compound, all carbon atoms are unique, leading to a specific number of signals. Symmetry plays a crucial role in determining the number of distinct carbon environments in xylene isomers. Computational models, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, calculate the magnetic shielding tensors to predict chemical shifts. The enrichment with ¹³C at the methyl positions would result in significantly enhanced signals for these specific carbons and introduce distinct ¹³C-¹³C coupling patterns that can be simulated.

Infrared (IR) and Raman Spectroscopy: DFT calculations are routinely used to compute the vibrational frequencies and intensities of molecules. For this compound, the vibrational modes involving the two ¹³C-labeled methyl carbons will be at a lower frequency compared to the corresponding modes in unlabeled m-xylene (B151644). This isotopic shift is a direct consequence of the heavier mass of the ¹³C nucleus. Theoretical calculations model this by adjusting the atomic mass in the input geometry, leading to a predicted vibrational spectrum that can be directly compared with experimental FT-IR and FT-Raman data for assignment and analysis.

| Spectroscopic Technique | Predicted Effect of ¹³C Labeling in this compound | Computational Method |

| ¹³C NMR | Enhanced signal intensity for methyl carbons; specific ¹³C-¹³C coupling constants. | DFT with GIAO method |

| IR Spectroscopy | Shift to lower frequencies for vibrational modes involving the C-H and C-C bonds of the labeled methyl groups. | DFT (e.g., B3LYP functional) |

| Raman Spectroscopy | Corresponding shift to lower wavenumbers for Raman-active modes associated with the labeled methyl groups. | DFT (e.g., B3LYP functional) |

The electronic structure and conformational stability of m-xylene are key determinants of its reactivity. Isotopic labeling with ¹³C does not alter the electronic potential energy surface, meaning that the molecular conformations and fundamental electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are effectively identical to those of unlabeled m-xylene.

Molecular Conformations: Conformational analysis of m-xylene shows it can exist in multiple conformations depending on the orientation of the two methyl groups. DFT calculations can determine the relative energies of these conformers to identify the most stable structures. Studies have shown that m-xylene has different conformers with very similar energy levels.

Electronic Structure (HOMO/LUMO): The HOMO and LUMO are the frontier molecular orbitals, and their energies are critical for understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. DFT calculations provide reliable predictions of these orbital energies. For m-xylene, the HOMO and LUMO are π-type orbitals associated with the aromatic ring.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.55 |

| HOMO-LUMO Gap | 5.70 |

Reaction Pathway Modeling

Modeling reaction pathways for this compound is essential for understanding its chemical transformations, particularly in areas like catalysis and atmospheric chemistry. The isotopic labels serve as powerful probes for elucidating reaction mechanisms.

Isotopic fractionation, or the partitioning of isotopes between different substances or phases, is quantified by the Kinetic Isotope Effect (KIE). The KIE is the ratio of reaction rates between a normal and an isotopically substituted molecule (k_light / k_heavy). Computational modeling is a primary tool for predicting and understanding KIEs.

For reactions involving the cleavage of a bond to one of the ¹³C-labeled methyl groups in this compound, a ¹³C KIE is expected. Theoretical models calculate the KIE by determining the vibrational frequencies of the reactant and the transition state for both the unlabeled (¹²C) and labeled (¹³C) species. The difference in zero-point energies between the isotopologues at the transition state is a major contributor to the primary KIE. Such simulations can predict whether a reaction will exhibit a normal KIE (k_light > k_heavy) or an inverse KIE (k_light < k_heavy), providing critical insight into the reaction's rate-determining step and transition state structure.

The core of reaction pathway modeling is the characterization of the potential energy surface, which involves locating stable intermediates and, most importantly, transition states. DFT calculations are used to optimize the geometry of the transition state—a first-order saddle point on the potential energy surface—and compute its energy.

Future Directions and Emerging Research Avenues for M Xylene Dimethyl 13c2

Integration with Multi-Omics Approaches for Comprehensive System Biology

The study of complex biological systems has been revolutionized by multi-omics, which integrates data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. In this context, m-Xylene-dimethyl-13C2 serves as a critical tool, particularly in metabolomics, for achieving a holistic understanding of system biology.

As a stable isotope-labeled internal standard, this compound is invaluable for accurate quantification in mass spectrometry-based metabolomics. Its use helps to correct for variations in sample preparation and instrument response, ensuring that data integrated with proteomic and transcriptomic datasets is reliable and robust. This is crucial when trying to correlate changes in metabolite levels with gene expression or protein abundance.

Furthermore, this compound can be employed in stable isotope tracing studies to map metabolic pathways and determine metabolic flux. By introducing the labeled compound into a biological system, researchers can track the incorporation of the 13C atoms into various downstream metabolites. This provides direct insight into the activity of specific metabolic pathways under different conditions, which is a cornerstone of systems biology. Techniques such as Isotopic Ratio Outlier Analysis (IROA), which utilizes samples labeled with 13C, allow for the clear differentiation of biological signals from artifacts and yield the exact number of carbon atoms in a molecule, significantly aiding in compound identification nih.gov. The integration of these metabolomic findings with other omics layers enables the construction of comprehensive models of cellular function, disease pathogenesis, and response to therapies nih.gov.

Table 1: Role of this compound in Multi-Omics Integration

| Omics Field | Application of this compound | Research Goal |

|---|---|---|

| Metabolomics | Internal Standard for Quantitative Analysis | Accurate measurement of metabolite concentrations. |

| Fluxomics | Isotopic Tracer | Mapping active metabolic pathways and quantifying flux rates. |

| Proteomics | Correlative Analysis | Linking changes in protein expression to metabolic shifts. |

| Transcriptomics | Integrated Data Analysis | Understanding the genetic regulation of metabolic pathways. |

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

The demand for higher precision and accuracy in chemical analysis is driving the development of new analytical techniques where isotopically labeled compounds like this compound play a central role. The presence of the 13C label provides a distinct mass shift that can be exploited to enhance detection and quantification sigmaaldrich.com.

One emerging area is the use of advanced mass spectrometry techniques. For instance, gas chromatography combined with multi-collector inductively coupled plasma mass spectrometry (GC/MC-ICPMS) offers exceptionally high precision for compound-specific carbon isotope analysis, reaching precision levels down to 0.3‰ rsc.org. Such methodologies, when applied to samples using this compound, can provide extremely accurate measurements for environmental tracing or mechanistic studies. Isotope dilution mass spectrometry, which relies on the addition of a known quantity of an isotopically labeled standard, remains a gold standard for quantification, and ongoing research focuses on improving its application to complex biological matrices cnr.it.

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, 13C-isotope labeling is a powerful tool for analyzing complex chemical systems rsc.org. While natural abundance 13C NMR suffers from low sensitivity, enriching a molecule with 13C, as in this compound, dramatically increases the signal-to-noise ratio. This allows for advanced experiments like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) which can reveal the carbon backbone of molecules by correlating directly bonded 13C atoms nih.gov. This is particularly useful for identifying unknown compounds or for studying the structure of molecules in complex mixtures.

Table 2: Enhancement of Analytical Methods using this compound

| Analytical Technique | Principle of Enhancement | Advantage |

|---|---|---|

| Isotope Dilution Mass Spectrometry (IDMS) | Use as an internal standard with a distinct mass. | Highly accurate and precise quantification of the unlabeled analyte. |

| GC/MC-ICPMS | Ultra-precise measurement of isotope ratios. | High-precision source tracking and mechanistic studies. |

| 13C NMR Spectroscopy | Signal enhancement due to 13C enrichment. | Facilitates structural elucidation and analysis of complex mixtures nih.govrsc.org. |

| Femtosecond Laser Mass Spectrometry (FLMS) | Potential for isomer-specific analysis based on fragmentation patterns. | Improved specificity in distinguishing between xylene isomers researchgate.net. |

Expanding Applications in Catalysis and Industrial Chemical Processes

In the chemical industry, m-xylene (B151644) is a crucial commodity chemical. Its primary application is as a precursor for the production of isophthalic acid through catalytic oxidation wikipedia.orgwikipedia.org. Isophthalic acid is a key monomer used in the manufacturing of high-performance polymers like polyethylene terephthalate (PET). Additionally, m-xylene is used in the synthesis of other chemicals and as an industrial solvent wikipedia.orgwikipedia.org.

The future application of this compound in this sector lies in its use as an isotopic tracer to optimize these critical industrial processes. By substituting a portion of the standard m-xylene feed with this compound, researchers can gain unprecedented insight into reaction mechanisms, kinetics, and catalyst performance.

For example, in the conversion of m-xylene to isophthalic acid, tracking the 13C label can help elucidate the oxidation pathway, identify rate-limiting steps, and detect the formation of unwanted byproducts. This knowledge is vital for designing more efficient catalysts and optimizing reaction conditions to maximize yield and minimize energy consumption. Similarly, in catalytic reforming processes where xylene isomers are interconverted, this compound can be used to study isomerization mechanisms on zeolite catalysts wikipedia.org. Understanding these pathways at a molecular level is key to developing catalysts with higher selectivity for more valuable isomers like p-xylene (B151628).

Table 3: Industrial Process Applications for this compound

| Industrial Process | Unlabeled m-Xylene Use | Research Application of this compound |

|---|---|---|

| Polymer Synthesis | Production of isophthalic acid for PET resins wikipedia.org. | Mechanistic studies of catalytic oxidation to improve yield and efficiency. |

| Catalytic Reforming | Isomerization to produce p-xylene wikipedia.org. | Elucidation of reaction pathways and kinetics on zeolite catalysts. |

| Solvent Applications | Component in inks, rubbers, and adhesives wikipedia.org. | Tracing the fate and transport of the solvent in environmental studies. |

| Fine Chemical Synthesis | Raw material for 2,4- and 2,6-xylidine wikipedia.org. | Optimization of synthesis pathways and reaction conditions. |

Q & A

Basic Research Questions

Q. How should researchers design experiments using m-Xylene-dimethyl-¹³C₂ to ensure reproducibility and scientific rigor?

- Methodological Answer : Begin by formulating a hypothesis grounded in isotopic tracing applications (e.g., metabolic flux analysis or environmental fate studies). Use controlled experimental conditions, including unlabeled m-xylene as a reference. Employ analytical techniques like GC-MS or NMR with ¹³C-specific detection protocols . Document all parameters (e.g., solvent purity, reaction temperature, and isotopic enrichment levels) in appendices to address replication challenges noted in underdetailed studies .

Q. What safety protocols are critical when handling m-Xylene-dimethyl-¹³C₂ in laboratory settings?

- Methodological Answer : Prioritize ventilation systems to prevent aerosol formation and use sealed containers for storage to mitigate volatility risks. Wear nitrile gloves and chemical-resistant lab coats to avoid dermal exposure. Reference safety data sheets (SDS) aligned with GB/T 16483-2008 standards, emphasizing toxicity thresholds and spill management .

Q. How can researchers conduct a comprehensive literature review on isotopic applications of m-Xylene-dimethyl-¹³C₂?

- Methodological Answer : Use databases like PubMed, SciFinder, and Google Scholar to identify primary sources. Filter results by isotopic labeling studies and cross-reference citations from high-impact journals. Critically evaluate technical soundness and replication details, excluding studies with inadequate experimental descriptions .

Advanced Research Questions

Q. What advanced analytical techniques resolve discrepancies in ¹³C isotopic tracing data for m-Xylene-dimethyl-¹³C₂ in enzyme interaction studies?

- Methodological Answer : For enzyme stability assays, combine stopped-flow spectroscopy (to monitor oxygen-sensitive reactions) with high-resolution LC-MS to track ¹³C incorporation. Address gas-liquid interface artifacts by using anaerobic chambers or inert gas purging . Validate contradictory results via triplicate experiments and statistical error analysis (e.g., ANOVA with post-hoc tests) .

Q. How can isotopic dilution effects be minimized in quantitative studies using m-Xylene-dimethyl-¹³C₂?

- Methodological Answer : Calibrate instruments with certified ¹³C-enriched standards (e.g., NIST reference materials) . Apply correction factors for natural abundance ¹³C in control samples. Use internal standards like deuterated analogs to normalize signal drift in MS quantification .

Q. What strategies are effective for integrating m-Xylene-dimethyl-¹³C₂ into multi-omics frameworks (e.g., metabolomics or proteomics)?

- Methodological Answer : Design pulse-chase experiments to trace ¹³C incorporation into metabolic intermediates. Pair with stable isotope-resolved NMR or FT-ICR-MS for high-resolution mapping. Use bioinformatics tools (e.g., MetaboAnalyst) to correlate isotopic enrichment patterns with pathway activity .

Data Analysis and Interpretation

Q. How should researchers address contradictions between theoretical predictions and experimental results in m-Xylene-dimethyl-¹³C₂ studies?

- Methodological Answer : Perform sensitivity analysis to identify variables (e.g., pH, temperature) causing deviations. Replicate experiments under modified conditions and compare with computational models (e.g., DFT calculations for reaction mechanisms). Publish negative results in supplementary materials to enhance reproducibility .

Q. What statistical frameworks are optimal for analyzing time-resolved ¹³C isotopic data?

- Methodological Answer : Apply mixed-effects models to account for biological variability and technical replicates. Use bootstrapping to estimate confidence intervals for isotopic enrichment ratios. Visualize trends with kernel density plots or heatmaps to highlight dynamic metabolic shifts .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.